ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate is a complex organic compound with a multifaceted structure. This compound features a combination of thiazolidine, pyridopyrimidine, and piperazine moieties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidine ring, followed by the construction of the pyridopyrimidine core. The final steps involve the formation of the piperazine ring and the esterification to introduce the ethyl acetate group.
Thiazolidine Ring Formation: This step involves the reaction of a butan-2-yl ketone with a thiourea derivative under acidic conditions to form the thiazolidine ring.
Pyridopyrimidine Core Construction: The thiazolidine intermediate is then reacted with a pyrimidine derivative in the presence of a base to form the pyridopyrimidine core.
Piperazine Ring Formation: The pyridopyrimidine intermediate undergoes a cyclization reaction with an appropriate diamine to form the piperazine ring.
Esterification: The final step involves the esterification of the piperazine intermediate with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure, which allows for multiple interactions with biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate: This compound is unique due to its specific combination of functional groups and ring systems.
Other Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.
Pyridopyrimidine Derivatives: Compounds with the pyridopyrimidine core but different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its intricate structure, which allows for diverse chemical reactivity and potential biological activity. Its combination of thiazolidine, pyridopyrimidine, and piperazine moieties is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C25H29N5O5S2 |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
ethyl 2-[1-[3-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C25H29N5O5S2/c1-5-15(4)30-24(34)18(37-25(30)36)11-16-21(27-19-8-7-14(3)13-29(19)23(16)33)28-10-9-26-22(32)17(28)12-20(31)35-6-2/h7-8,11,13,15,17H,5-6,9-10,12H2,1-4H3,(H,26,32)/b18-11- |
InChI Key |
QPSIAEPAQYOOPE-WQRHYEAKSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.